N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine
Description
Properties
IUPAC Name |
2-(1-benzyltriazol-4-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-13-8-7-12-10-16(15-14-12)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZCBYNHKRYENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN(N=N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the most common and efficient method to synthesize 1,2,3-triazoles, including the benzyl-substituted derivatives.
- React benzyl azide with an appropriate alkyne (e.g., propargylamine derivatives).
- Use copper(I) iodide (CuI) as the catalyst.
- Employ solvents such as DMF/MeOH mixtures or MeOH/H2O with additives like sodium ascorbate to maintain Cu(I).
- Reaction temperatures vary from room temperature to 100 °C.
- Reaction times range from 16 to 24 hours.
A mixture of benzyl azide (0.50 mmol), alkyne (1.00 mmol), CuI (0.10 mmol), and triethylamine (1.43 mmol) stirred at room temperature for 16 h under air atmosphere yielded 1-benzyl-4-substituted-1H-1,2,3-triazole in 79% yield after purification.
Alternative procedures use sodium azide, terminal alkynes, and copper catalysts with phase transfer catalysts at 80 °C for 2 h, followed by extraction and chromatography to isolate the triazole product.
One-Pot Synthesis from Bromides, Sodium Azide, and Alkynes
This method involves in situ generation of organic azides from bromides, which then undergo cycloaddition with alkynes.
- Bromide (0.5 mmol), sodium azide (0.55 mmol), and alkyne (0.6 mmol) are mixed in water (0.5 mL).
- Catalysts such as RuH2(CO)(PPh3)3 (0.01 mmol) and phase transfer catalysts like Bu4NI (0.025 mmol) are added.
- The mixture is stirred at 80 °C for 2 hours.
- Product isolation involves organic extraction and flash chromatography.
This approach is useful for preparing triazoles without isolating azides, improving safety and efficiency.
Reductive Amination for Introduction of N-Methylamine Side Chain
After triazole formation, the N-methylamine ethyl side chain can be introduced via reductive amination.
- React the aldehyde precursor of the side chain with methylamine or a methylamine equivalent in dry ethanol under nitrogen.
- Stir at room temperature for 16 hours to form an imine intermediate.
- Add sodium borohydride (NaBH4) portion-wise at 0 °C to reduce the imine to the amine.
- Purify the product by standard chromatographic techniques.
This method is widely used for synthesizing N-substituted amines, including N-methyl derivatives.
Variations Using Different Catalysts and Conditions
Other reported methods include:
- Copper-catalyzed cycloaddition using hydrazoic acid and terminal alkynes with additives like sulfuric acid at 100 °C for 24 h, followed by silica gel purification.
- Use of tris(2-benzimidazolylmethyl)amine ligands and sodium ascorbate in MeOH/H2O solvent systems at room temperature for 24 h.
- Data Table: Summary of Preparation Conditions
| Method | Reagents & Catalysts | Solvent System | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| CuAAC with CuI and triethylamine | Benzyl azide, alkyne, CuI (0.10 mmol), Et3N (1.43 mmol) | DMF/MeOH (5:1 v/v) | Room temp | 16 h | 79 | Air atmosphere, column chromatography |
| One-pot from bromide + NaN3 + alkyne | Bromide (0.5 mmol), NaN3 (0.55 mmol), alkyne (0.6 mmol), Ru catalyst, Bu4NI | H2O (0.5 mL) | 80 °C | 2 h | Not specified | Extraction and flash chromatography |
| CuAAC with hydrazoic acid | Terminal alkyne, HN3, CuI catalyst, H2SO4 | DMF/MeOH (5:1 v/v) | 100 °C | 24 h | Not specified | ACE tube sealed reaction, silica gel filtration |
| Reductive amination | Aldehyde, methylamine, NaBH4 | Dry ethanol | RT to 0 °C | 16 h + reduction | 86-93 | Standard Schlenk techniques, nitrogen atmosphere |
The copper-catalyzed azide-alkyne cycloaddition is the most reliable and high-yielding method for constructing the 1,2,3-triazole core with benzyl substitution, providing regioselectivity for the 1,4-disubstituted triazole.
One-pot synthesis from bromides avoids handling potentially explosive azides and streamlines the process, though yields and purity depend on catalyst efficiency and reaction conditions.
Reductive amination is an effective and straightforward method for introducing the N-methylamine side chain, with high yields and mild conditions, preserving the integrity of the triazole ring.
Use of phase transfer catalysts and aqueous media enhances reaction rates and environmental friendliness, aligning with green chemistry principles.
The choice of solvent and catalyst system significantly influences reaction time and yield; for example, DMF/MeOH mixtures facilitate solubility and catalyst activity.
The preparation of N-[2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethyl]-N-methylamine is efficiently achieved by copper-catalyzed azide-alkyne cycloaddition to form the triazole core, followed by reductive amination to install the N-methylamine side chain. Variations in catalyst systems, solvents, and reaction conditions allow optimization for yield, purity, and scalability. One-pot methods from bromides offer safer and more streamlined alternatives. The combination of these methods provides a robust toolkit for synthesizing this compound with high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties. Research has shown that derivatives of 1-benzyl-1,2,3-triazoles exhibit significant antibacterial and antifungal activities. For instance, a study evaluated the antibacterial efficacy of several 1-benzyl-1,2,3-triazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating that certain modifications to the triazole structure can enhance activity against these bacteria . The compound N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine may similarly be explored for its potential as an antimicrobial agent.
Antioxidant Properties
Another important application of triazole derivatives is their antioxidant capacity. Studies have utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to assess the free radical scavenging activity of these compounds. The results indicated that modifications in the triazole structure could lead to improved antioxidant effects . This suggests that this compound could also be investigated for its potential in combating oxidative stress-related diseases.
Pharmacological Applications
Histone Demethylase Inhibition
Triazoles have been implicated in epigenetic modulation through the inhibition of histone demethylases. Research indicates that certain triazole-based compounds can effectively inhibit these enzymes, which play a crucial role in gene expression regulation . Given this context, this compound may serve as a scaffold for developing new epigenetic drugs aimed at treating cancers and other diseases linked to epigenetic dysregulation.
Potential Antifungal Agents
The antifungal activity of triazoles is well-established. Compounds like fluconazole are widely used in clinical settings to treat fungal infections. The structural characteristics of this compound could be optimized to enhance antifungal activity against resistant strains .
Material Science
Polymer Chemistry
Triazole-containing compounds are being investigated for their use in polymer chemistry due to their ability to form stable complexes with metals and other materials. This property can be harnessed to develop new materials with unique properties for applications in electronics and nanotechnology .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
N-[2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethyl]-N-methylamine
- Key Difference : Replacement of the benzyl group with an ethyl substituent at the triazole N1 position.
- Synthesis : Prepared similarly via H₃PO₄-mediated deprotection, yielding a colorless oil (Rf = 0.07) .
- Applications : Primarily explored as intermediates for anti-Alzheimer agents due to improved solubility compared to the benzyl analogue .
N-[2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]-4-methylbenzamide (112h)
- Key Difference : Incorporation of a propan-2-yl spacer and a 4-methylbenzamide group.
- Synthesis : Reacts 4-methylbenzoyl chloride with 2-(1-benzyl-triazol-4-yl)propan-2-amine, yielding a colorless solid (m.p. 118–120°C) .
- Applications : Demonstrated utility in metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group .
N-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine
Biological Activity
N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine is a triazole derivative that has garnered attention for its diverse biological activities. This compound is synthesized primarily through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient formation of the triazole ring structure. The unique combination of a benzyl group and a triazole moiety in its structure contributes to its potential applications in medicinal chemistry, particularly in drug development against various diseases.
The molecular formula of this compound is C12H16N4, with a molecular weight of 216.28 g/mol. The compound features a triazole ring that is known for its stability and ability to participate in various chemical reactions.
Synthesis Overview
The synthesis involves:
- Preparation of Benzyl Azide : Reacting benzyl bromide with sodium azide.
- Cycloaddition : The benzyl azide undergoes CuAAC with an alkyne to form the triazole.
- Alkylation : The triazole is then alkylated with N-methylamine to yield the final product.
Antimicrobial Activity
Research has demonstrated that derivatives of 1-benzyl-1,2,3-triazoles exhibit significant antimicrobial properties. A study evaluated sixteen such derivatives using broth microdilution methods and found that many displayed potent antibacterial activity against various pathogens, including M. tuberculosis and other Gram-positive and Gram-negative bacteria. Notably, some compounds showed low toxicity levels (LD50 > 1000 µg/mL) while maintaining effective antimicrobial activity .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that derivatives can inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells such as HeLa cells. For instance, one derivative exhibited an IC50 value of 46 nM against MCF-7 human breast cancer cells, indicating strong antiproliferative activity . The mechanism involves disruption of normal microtubule function, akin to established chemotherapeutics like paclitaxel .
Antioxidant Activity
In addition to antimicrobial and anticancer effects, this compound exhibits antioxidant properties. DPPH radical scavenging assays have been employed to evaluate the antioxidant capacity of related triazole compounds, suggesting their utility in combating oxidative stress-related diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to various receptors, altering their signaling pathways.
- Cell Cycle Interference : By affecting microtubule dynamics, it disrupts normal cell cycle progression in cancer cells .
Research Findings Summary
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Broth microdilution | Effective against multiple pathogens; low toxicity for most derivatives |
| Anticancer | In vitro assays (MCF-7 cells) | IC50 = 46 nM; inhibits tubulin polymerization |
| Antioxidant | DPPH assay | Demonstrated significant radical scavenging activity |
Q & A
Q. Q1. What synthetic routes are available for N-[2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethyl]-N-methylamine, and how does click chemistry play a role?
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." A representative method involves reacting a benzyl azide precursor with a terminal alkyne derivative under Cu(I) catalysis. For example, H₃PO₄-mediated deprotection of intermediates yields the final amine with high purity (94% yield) after column chromatography . The triazole ring formation is regiospecific, ensuring structural fidelity. Click chemistry is critical for rapid, high-yield synthesis under mild conditions, enabling modular functionalization of the triazole core .
Q. Q2. How is the compound characterized to confirm structural integrity?
Key techniques include:
- ¹H/¹³C NMR : Assignments focus on the triazole proton (δ ~7.5 ppm, singlet) and benzyl group aromatic protons (δ ~7.3–7.5 ppm). Methylamine protons appear as singlets (δ ~2.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion (e.g., [M+H]⁺) and fragments (e.g., loss of benzyl group).
- IR Spectroscopy : Peaks at ~1639 cm⁻¹ (C=N stretch) and ~3320 cm⁻¹ (N-H bend) validate functional groups .
Advanced Research: Functionalization and Applications
Q. Q3. How can the methylamine group be derivatized for targeted biological studies?
The secondary amine undergoes alkylation or acylation. For example, propargyl bromide reacts with the methylamine in the presence of Cs₂CO₃ to yield N-propargyl derivatives (71% yield), enabling further click chemistry modifications . Acylation with substituted benzoyl chlorides (e.g., 2-methylbenzoyl chloride) forms amide derivatives, optimized via column chromatography (n-hexane/EtOAc gradients) .
Q. Q4. What challenges arise in analyzing dynamic molecular interactions of this compound?
- NMR Signal Overlap : Aromatic protons from the benzyl and triazole groups may overlap, requiring advanced techniques like 2D-COSY or NOESY for resolution.
- Conformational Flexibility : The ethyl linker allows rotational freedom, complicating crystallographic studies. X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is recommended for resolving torsional angles .
Mechanistic and Biological Studies
Q. Q5. What methodologies are used to evaluate its biological activity, such as anticancer potential?
- In Vitro Assays : Antiproliferative activity is tested against cancer cell lines (e.g., MCF-7 breast cancer) via MTT assays. IC₅₀ values are calculated using dose-response curves .
- Target Identification : Kinase inhibition (e.g., CDK1/Cdc2) is assessed via enzymatic assays. Structural analogs with bulky aryl groups show enhanced activity, guiding SAR studies .
Q. Q6. How does the triazole moiety influence pharmacokinetic properties?
The triazole ring enhances metabolic stability by resisting hydrolysis. LogP calculations (via HPLC) reveal moderate lipophilicity, optimizing blood-brain barrier penetration. Substituents on the benzyl group (e.g., electron-withdrawing groups) can tune solubility and bioavailability .
Advanced Catalytic and Material Science Applications
Q. Q7. Can this compound act as a ligand in catalytic systems?
Yes, polytriazolylamine ligands stabilize Cu(I) in CuAAC reactions, preventing disproportionation. For example, tris(triazolylmethyl)amine derivatives enhance catalytic efficiency in protein labeling . Modifications to the ethyl-methylamine backbone could improve metal coordination kinetics.
Q. Q8. How is computational modeling applied to predict reactivity?
Density Functional Theory (DFT) calculates charge distribution on the triazole ring, predicting sites for electrophilic attack. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like tubulin, guiding analog design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
